molecular formula C11H9N5O2 B4615869 3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone

3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone

Cat. No. B4615869
M. Wt: 243.22 g/mol
InChI Key: QXJPHMLOYXHYLY-UHFFFAOYSA-N
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Description

Synthesis Analysis Research focuses on the development of compounds with the 1,3,4-oxadiazole ring, noted for its role in binding with different enzymes and receptors due to its structural features. The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest, contributing to the development of compounds with high therapeutic potency across a range of medicinal applications, including anticancer, antifungal, antibacterial, and more (Verma et al., 2019).

Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives, including 3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone, is crucial for their interaction with biological targets. These interactions are facilitated through hydrogen bond formations, significantly increasing pharmacological activity. Oxadiazole derivatives exhibit a wide range of biological activities due to these structural features (Wang et al., 2022).

Chemical Reactions and Properties Quinazolinones and their heteroanalogues, including those with the 1,3,4-oxadiazole ring, show extensive synthetic and pharmacological potential. The structure allows for various chemical reactions, contributing to the synthesis of polyheterocyclic structures with potential biological activities. The presence of alkenyl and alkynyl substituents enhances their reactivity and allows for diverse cyclization reactions (Vaskevych et al., 2023).

Physical Properties Analysis The physical properties of 1,3,4-oxadiazole derivatives, such as thermal and chemical stability, play a significant role in their applicability in medicinal chemistry. These properties are influenced by the molecular structure and the presence of the oxadiazole ring, contributing to the derivatives' effectiveness as medicinal agents (Rana et al., 2020).

Chemical Properties Analysis The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity and the ability to form various chemical bonds, are crucial for their biological activity. These properties enable the oxadiazole derivatives to interact effectively with biological targets, exhibiting a wide range of pharmacological activities. The versatility of the 1,3,4-oxadiazole ring as a scaffold in drug design highlights its significance in the development of new therapeutic agents (Sharma et al., 2022).

properties

IUPAC Name

3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-16-7-5-3-2-4-6(7)13-8(10(16)17)9-14-15-11(12)18-9/h2-5H,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJPHMLOYXHYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone
Reactant of Route 2
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone
Reactant of Route 3
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone
Reactant of Route 4
Reactant of Route 4
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone
Reactant of Route 5
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone
Reactant of Route 6
3-(5-amino-1,3,4-oxadiazol-2-yl)-1-methyl-2(1H)-quinoxalinone

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